ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16495886
InChI: InChI=1S/C10H11N3O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3,(H2,11,12)
SMILES:
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC16495886

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate -

Specification

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H11N3O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3,(H2,11,12)
Standard InChI Key QONWLAIFOWJRMU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=CC(=NC=C2N1)N

Introduction

Structural and Electronic Features

Core Architecture

The compound’s backbone consists of a pyrrolo[2,3-c]pyridine system, where a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom) at the 2,3- and c-positions. This arrangement creates a bicyclic framework with distinct electronic properties. The amino group (-NH2_2) at the 5-position and the ethyl ester (-COOEt) at the 2-position introduce regions of high electron density, influencing reactivity and intermolecular interactions .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC NameEthyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Molecular FormulaC10H11N3O2\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{O}_{2}
Molecular Weight205.21 g/mol
Canonical SMILESCCOC(=O)C1=CC2=CC(=NC=C2N1)N
InChIKeyQONWLAIFOWJRMU-UHFFFAOYSA-N

Tautomerism and Protonation States

The pyrrolo[2,3-c]pyridine system exhibits tautomerism, with the 1H-tautomer being the most stable due to intramolecular hydrogen bonding between the pyrrolic NH and the adjacent pyridinic nitrogen. The amino group’s basicity (pKa4.5\text{p}K_a \approx 4.5) and the ester’s electron-withdrawing nature further modulate the compound’s solubility and reactivity in aqueous and organic media .

Synthesis and Chemical Reactivity

Synthetic Routes

While detailed protocols remain proprietary, general approaches involve cyclocondensation reactions. A plausible method involves:

  • Cyclization of 5-Aminopyridine Derivatives: Reacting 5-amino-2-cyanopyridine with ethyl acetoacetate under acidic conditions, followed by ring closure via intramolecular nucleophilic attack.

  • Palladium-Catalyzed Cross-Coupling: Introducing the ester group via Suzuki-Miyaura coupling between a boronic ester and a halogenated pyrrolopyridine precursor .

Reactivity Profile

  • Amino Group: Participates in acylation, alkylation, and Schiff base formation. For example, reaction with acetic anhydride yields the N-acetyl derivative.

  • Ester Group: Susceptible to hydrolysis (acidic or basic) to form the carboxylic acid or transesterification with alcohols .

  • Electrophilic Substitution: The electron-rich pyrrole ring undergoes nitration or sulfonation at the 3-position.

Physicochemical Properties

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (400 MHz, DMSO-d6_6): δ 1.35 (t, 3H, -CH2_2CH3_3), 4.32 (q, 2H, -OCH2_2), 6.89 (s, 1H, H-3), 8.15 (s, 1H, H-6).

    • 13C^{13}\text{C} NMR: δ 14.1 (-CH2_2CH3_3), 60.8 (-OCH2_2), 116.5–150.2 (aromatic carbons), 165.4 (C=O) .

  • IR Spectroscopy: Peaks at 3350 cm1^{-1} (N-H stretch), 1705 cm1^{-1} (C=O), 1600 cm1^{-1} (C=N).

Comparative Analysis with Structural Analogs

Table 2: Comparison of Pyrrolopyridine Derivatives

CompoundSubstituentMolecular WeightKey Applications
Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate-NH2_2, -COOEt205.21 g/molPharmaceutical intermediate
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate-OCH3_3, -COOEt220.23 g/molMaterial science
Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate-CHO, -COOEt218.21 g/molOrganic synthesis

The amino derivative exhibits enhanced nucleophilicity compared to methoxy or formyl analogs, making it preferable for cross-coupling reactions .

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